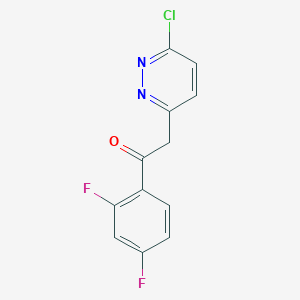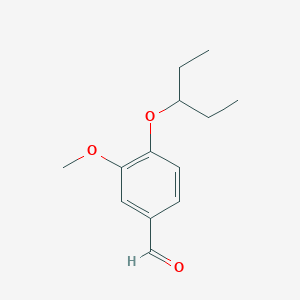![molecular formula C11H13BrN4O B8431043 (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine CAS No. 1012343-73-5](/img/structure/B8431043.png)
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine
Overview
Description
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is a heterocyclic compound that features both imidazo[1,2-b]pyridazine and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine typically involves the following steps:
Formation of Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be synthesized through a condensation reaction between 3-bromo-2-aminopyridine and a suitable aldehyde under acidic conditions.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the imidazo[1,2-b]pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-6-yl ketones or carboxylic acids.
Reduction: Formation of imidazo[1,2-b]pyridazin-6-yl alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazin-6-yl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cancer cell proliferation or the eradication of microbial infections .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Similar in structure but with a chlorine atom instead of the tetrahydropyran moiety.
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine: Contains a morpholine ring instead of the tetrahydropyran ring.
Uniqueness
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is unique due to the presence of the tetrahydropyran ring, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
CAS No. |
1012343-73-5 |
|---|---|
Molecular Formula |
C11H13BrN4O |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
3-bromo-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H13BrN4O/c12-9-7-13-11-2-1-10(15-16(9)11)14-8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,14,15) |
InChI Key |
DOPWTFXGWBIPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3Br)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
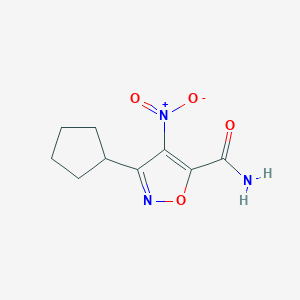
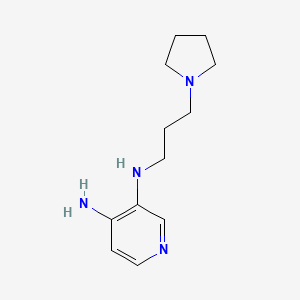
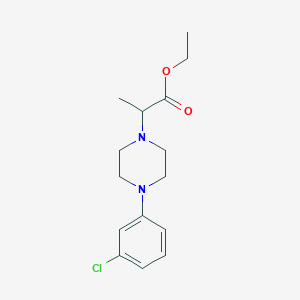
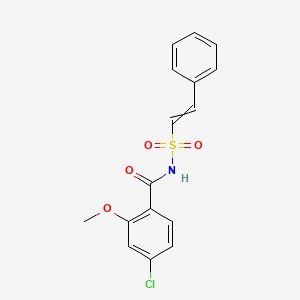
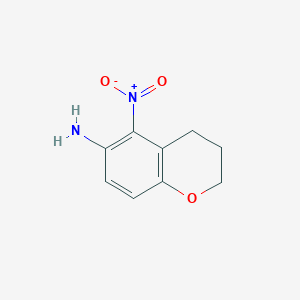
![2-Iodomethyl-6,10-dioxa-spiro[4.5]decane](/img/structure/B8430989.png)

![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate](/img/structure/B8431001.png)
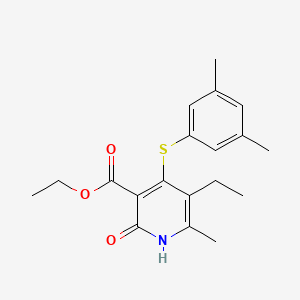
![5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine](/img/structure/B8431018.png)
![7-Bromo-1,2,3,5-tetrahydrocyclopenta[c]-quinolin-4-one](/img/structure/B8431029.png)
![tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate](/img/structure/B8431035.png)
